

An In-depth Technical Guide to the Toxicological Profile of Ethyltriphenyltin

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethyltriphenyltin

CAS No.: 5424-25-9

Cat. No.: B1607041

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A Note to the Reader: This document provides a comprehensive overview of the known and anticipated toxicological properties of **ethyltriphenyltin**. Due to a scarcity of publicly available, in-depth experimental studies specifically on **ethyltriphenyltin**, this guide leverages data from its close structural analog, triphenyltin (TPT), to infer potential toxicological effects and mechanisms. This approach is taken to provide a more complete picture of the potential hazards, and any information derived from TPT will be clearly indicated. The classification and labeling information for **ethyltriphenyltin**, where available, is presented directly. This guide is intended for researchers, scientists, and drug development professionals and underscores the need for further specific toxicological evaluation of **ethyltriphenyltin**.

Introduction to Ethyltriphenyltin

Ethyltriphenyltin (CAS No. 5424-25-9) is an organotin compound, a class of chemical substances characterized by at least one tin-carbon bond. Organotin compounds have seen wide application as biocides, stabilizers in plastics, and catalysts.^{[1][2]} **Ethyltriphenyltin's** molecular structure, featuring a central tin atom bonded to three phenyl groups and one ethyl group, suggests significant biological activity and potential for toxicity, a hallmark of many tri-substituted organotins.

Regulatory and safety information from authoritative bodies provides a preliminary but critical insight into the hazards associated with **ethyltriphenyltin**. According to notifications made to the European Chemicals Agency (ECHA), **ethyltriphenyltin** is classified as a substance with significant toxicological properties.

Hazard Classification and Labeling

Data submitted to ECHA under the REACH and CLP regulations indicate that **ethyltriphenyltin** is a hazardous substance.[3][4] The aggregated GHS classification from company notifications paints a clear picture of its multi-faceted toxicity.[5]

Key Hazard Statements for **Ethyltriphenyltin**:

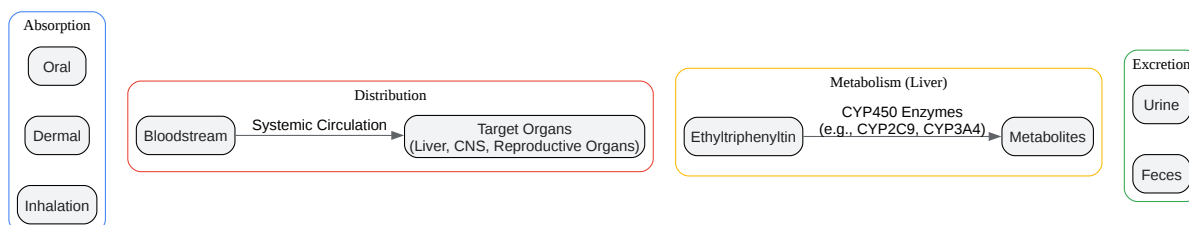
- Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]
- Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[3]
- Reproductive Toxicity: May damage fertility or the unborn child.[3][4]
- Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
- Sensitization: May cause an allergic skin reaction.[3]
- Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5]

This classification underscores the critical need for stringent safety protocols when handling **ethyltriphenyltin** and highlights its potential for significant environmental and human health impacts.

Toxicokinetics and Metabolism of Triorganotins

While specific metabolic pathways for **ethyltriphenyltin** are not detailed in the available literature, the metabolism of closely related triorganotins, such as tributyltin and triphenyltin, has been studied. These compounds are known to be metabolized by the cytochrome P-450 (CYP) enzyme system in the liver.[6][7] The metabolic process for triphenyltin involves dearylation, and key human CYP isoforms responsible for this metabolism include CYP2C9, 2C19, and 3A4.[7] It is plausible that **ethyltriphenyltin** undergoes a similar metabolic fate, with

the potential for dealkylation and dearylation. The metabolites of organotin compounds can have different toxicity profiles compared to the parent compound.



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Caption: A conceptual overview of the toxicokinetics of **ethyltriphenyltin**.

Acute Toxicity

As indicated by its GHS classification, **ethyltriphenyltin** is considered to have high acute toxicity via oral, dermal, and inhalation routes.[5] Specific LD50 values for **ethyltriphenyltin** are not readily available in the reviewed literature. However, data for the closely related triphenyltin compounds provide a benchmark for its potential acute toxicity.

Compound	Species	Route	LD50 Value	Reference
Ethyltriphenyltin	Data Not Available	Oral	Toxic if swallowed	[5]
Ethyltriphenyltin	Data Not Available	Dermal	Toxic in contact with skin	[5]
Ethyltriphenyltin	Data Not Available	Inhalation	Toxic if inhaled	[5]
Triphenyltin Hydroxide	Rat (Norway)	Oral	156 mg/kg	[4]
Triphenyltin Hydroxide	Duck (Mallard)	Oral	378 mg/kg	[4]
Triphenyltin Chloride	Rat	Oral	190 mg/kg	[1]
Triphenyltin Chloride	Mouse	Oral	18 mg/kg	[1]

These values for triphenyltin compounds indicate moderate to high acute toxicity, and it is reasonable to assume a similar level of toxicity for **ethyltriphenyltin**.

Genotoxicity and Carcinogenicity

There is a lack of specific studies on the genotoxicity and carcinogenicity of **ethyltriphenyltin**. For the surrogate compound, triphenyltin, the evidence suggests it is not carcinogenic.[3] However, there is some indication that triphenyltin compounds may be co-clastogenic, meaning they may enhance the chromosome-damaging effects of other substances.[3] One study on triphenyltin ethyl phenyl dithiocarbamate and triphenyltin butyl phenyl dithiocarbamate found them to be cytotoxic to leukemia cells but did not show genotoxic effects in a comet assay.[8]

Reproductive and Developmental Toxicity

The classification of **ethyltriphenyltin** as a substance that "may damage fertility or the unborn child" is a significant concern.[3][4] This is strongly supported by extensive data on triphenyltin compounds, which are known reproductive and developmental toxicants.[9]

Studies on triphenyltin hydroxide (TPTH) and triphenyltin acetate (TPTA) have demonstrated a range of adverse effects on reproduction and development in animal models.[3] These include:

- **Reduced Fertility:** A decrease in the number of implantations and live fetuses.[3]
- **Developmental Effects:** Reduction in litter size and pup weight.[3]
- **Teratogenicity:** In mice, TPTH was shown to be toxic to embryos at doses that were not overtly toxic to the mothers, causing an increased incidence of cleft palate and skeletal malformations.[2] The No-Observed-Adverse-Effect Level (NOAEL) for embryotoxicity was determined to be less than 3.75 mg/kg body weight/day.[2]
- **Endocrine Disruption:** Triphenyltin can act as an endocrine disruptor, with in vitro studies showing it can activate androgen receptor-mediated transcription and inhibit enzymes involved in steroid hormone metabolism.[9]

These findings for triphenyltin strongly suggest that **ethyltriphenyltin** poses a significant risk to reproductive health and fetal development.

Neurotoxicity

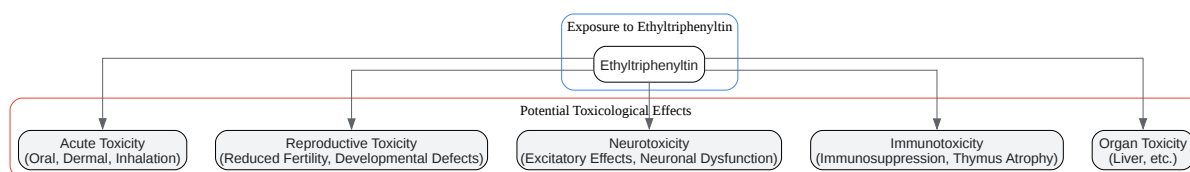
Organotin compounds, particularly tri-substituted forms, are recognized neurotoxins.[10][11] While specific neurotoxicity studies on **ethyltriphenyltin** are lacking, triphenyltin has been shown to be neurotoxic in animal studies.[5] It can cause cellular dysfunction in the brain, leading to a variety of central nervous system clinical presentations.[5]

At the cellular level, triphenyltin has been demonstrated to have an excitatory neurotoxic action on mammalian brain neurons.[12] It achieves this by increasing the peak amplitude of voltage-dependent sodium currents and reducing potassium currents, which can lead to neuronal hyperexcitability.[12] Furthermore, long-term exposure to environmental concentrations of triphenyltin has been shown to have transgenerational neurotoxic effects in marine medaka, impairing the dopaminergic system.[13]

Immunotoxicity

The immune system is a primary target for many organotin compounds.[14] Triphenyltin compounds have been shown to affect the immune system, causing a decrease in

immunoglobulin concentrations and thymus atrophy in weanling rats.[1] The immunotoxic effects of organotin compounds are often mediated through the induction of apoptosis (programmed cell death) in immune cells, particularly thymocytes and lymphocytes.[14] This can lead to immunosuppression and a compromised adaptive immune response.



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Caption: Logical relationship between **ethyltriphenyltin** exposure and potential toxicological outcomes.

Experimental Protocols: Assessing Developmental Toxicity of an Organotin Compound

The following is a generalized, representative protocol for a developmental toxicity study in rodents, based on methodologies described for triphenyltin hydroxide.[2] This serves as an example of the type of study required to definitively assess the developmental toxicity of **ethyltriphenyltin**.

Objective: To evaluate the potential of **ethyltriphenyltin** to cause developmental toxicity in rats when administered during the period of major organogenesis.

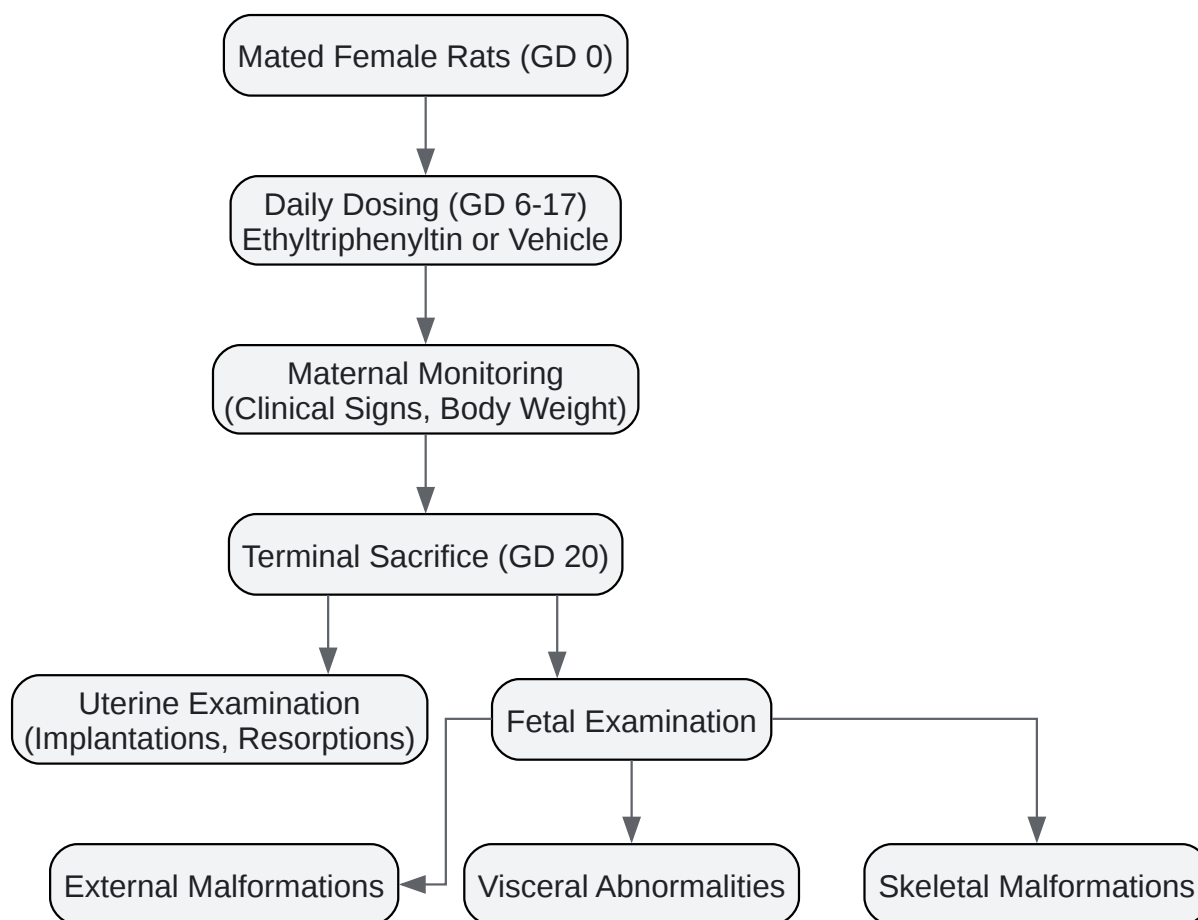
Test System:

- Species: Wistar rats (or other appropriate rodent strain)

- Age: Young adults (e.g., 10-12 weeks old)
- Sex: Mated females

Methodology:

- Acclimation and Mating: Animals are acclimated to laboratory conditions. Females are mated with males, and the day of detection of a vaginal plug or sperm is designated as Gestation Day (GD) 0.
- Dose Formulation and Administration: **Ethyltriphenyltin** is formulated in an appropriate vehicle (e.g., corn oil). At least three dose levels and a vehicle control group are used. The doses are administered daily by oral gavage from GD 6 to GD 17.
- Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout gestation.
- Terminal Sacrifice and Examination: On GD 20 (or just prior to term), dams are euthanized. A thorough examination of the uterine contents is performed to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
- Fetal Examinations:
 - Fetuses are weighed and examined for external malformations.
 - A subset of fetuses from each litter is examined for visceral abnormalities using techniques such as the Wilson's sectioning method.
 - The remaining fetuses are processed for skeletal examination using staining with Alizarin Red S to identify skeletal malformations and variations in ossification.
- Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all maternal and fetal parameters.



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Caption: Experimental workflow for a developmental toxicity study.

Conclusion and Future Directions

The available data, primarily from regulatory classifications and analogy with triphenyltin, strongly indicate that **ethyltriphenyltin** is a chemical of significant toxicological concern. Its profile suggests high acute toxicity, potential for severe reproductive and developmental effects, and likely neurotoxic and immunotoxic properties.

The primary and most critical gap in our understanding is the lack of specific, in-depth toxicological studies on **ethyltriphenyltin** itself. To ensure a robust risk assessment for human

health and the environment, further research is imperative. This should include:

- Acute toxicity studies to determine LD50 and LC50 values.
- A comprehensive battery of genotoxicity tests to clarify its mutagenic and clastogenic potential.
- Detailed reproductive and developmental toxicity studies following established regulatory guidelines.
- Mechanistic studies to elucidate its specific modes of action on the nervous, immune, and endocrine systems.

Until such data become available, **ethyltriphenyltin** should be handled with extreme caution, assuming a toxicological profile at least as severe as that of triphenyltin.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of Ethyltriphenyltin]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1607041/docs#an-in-depth-technical-guide-to-the-toxicological-profile-of-ethyltriphenyltin]

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